Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18715661
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19F2NO4 |
|---|---|
| Molecular Weight | 315.31 g/mol |
| IUPAC Name | (2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
| Standard InChI Key | HMYBZEUDZWSNCA-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O |
Introduction
Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the category of amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the amino function, a propanoic acid backbone, and a 3,5-difluorobenzyl substituent. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of more complex molecules.
Synthesis and Applications
The synthesis of Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multi-step organic chemistry methods, including protection and deprotection strategies. It is often used as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry.
Applications:
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Pharmaceutical Intermediates: Used in the synthesis of drugs due to its unique chemical and biological properties.
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Biological Studies: Participates in interaction studies with biological targets, enhancing understanding of its pharmacological profile.
Biological Activity and Research Findings
The biological activity of Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is primarily linked to its interactions with enzymes and receptors. The difluorobenzyl moiety enhances lipophilicity, potentially increasing permeability across biological membranes, which is crucial for therapeutic efficacy. Research indicates that compounds with similar structures may exhibit neuroprotective effects and act as inhibitors for specific enzymes.
Techniques for Studying Interactions:
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Surface Plasmon Resonance: Used to study binding kinetics and thermodynamics.
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Fluorescence Spectroscopy: Employed to elucidate binding affinity and specificity.
Comparison with Similar Compounds
Several compounds share structural similarities with Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid. Here is a comparison table highlighting some of these compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid | Lacks Boc group; retains difluorobenzyl substitution | Different chirality and lack of protecting group |
| (S)-3-amino-2-benzylpropanoic acid | Lacks difluorobenzyl group; simpler structure | Absence of fluorine atoms affects lipophilicity |
| (S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid | Different fluorine substitution pattern; lacks Boc protection | Altered reactivity due to fluorine positions |
| (S)-3-amino-2-(2-methoxybenzyl)propanoic acid | Contains a methoxybenzyl substituent instead of difluorobenzyl | Different aromatic substituent influences binding properties |
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